molecular formula C11H16Cl2N2OS B1522970 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1308650-36-3

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B1522970
CAS No.: 1308650-36-3
M. Wt: 295.2 g/mol
InChI Key: HAWOLUKVJFVABF-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2OS . It has a molecular weight of 295.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found.

Scientific Research Applications

Allosteric Enhancers of A1 Adenosine Receptor

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is chemically related to a series of compounds evaluated as allosteric enhancers of the A1 adenosine receptor. The structural variations, particularly substituents on the phenyl ring attached to the piperazine, have been shown to significantly influence the allosteric enhancer activity. This suggests potential applications in modulating receptor activity, which is crucial in various physiological processes (Romagnoli et al., 2008).

Synthetic Methodology Development

Research has focused on developing synthetic methodologies for piperazine hydrochlorides and related compounds. For instance, a study detailed the synthesis of various 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, aiming to test their activity against schistosomiasis in experimental animals (Tung, 1957). Such methodologies are vital for the production and testing of new pharmaceutical compounds.

Antidepressant and Antianxiety Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antidepressant and antianxiety activities. The efficacy of these compounds was assessed through behavioral tests, highlighting their potential therapeutic applications (Kumar et al., 2017).

Electrochemical Synthesis of Phenylpiperazine Derivatives

Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, a category to which this compound belongs. The development of these methods emphasizes an environmentally friendly approach to synthesizing pharmacologically relevant compounds (Nematollahi & Amani, 2011).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation.

Mechanism of Action

Properties

IUPAC Name

2-chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWOLUKVJFVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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